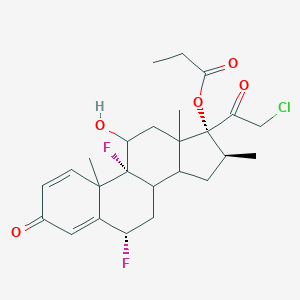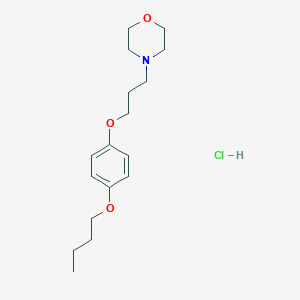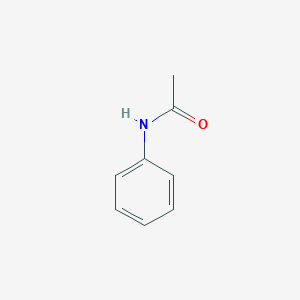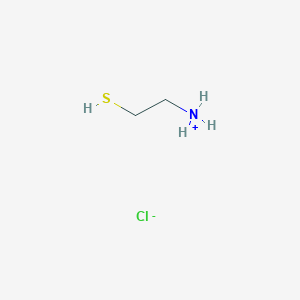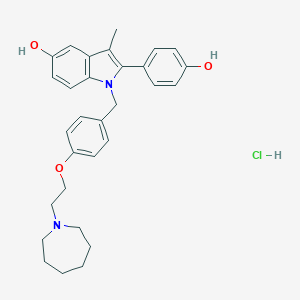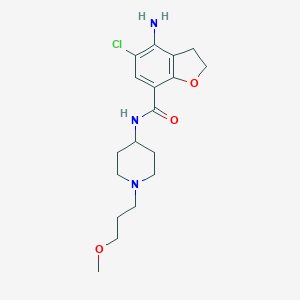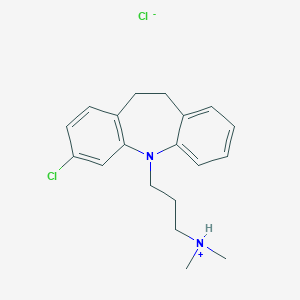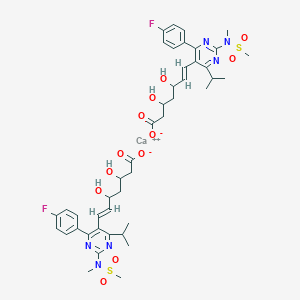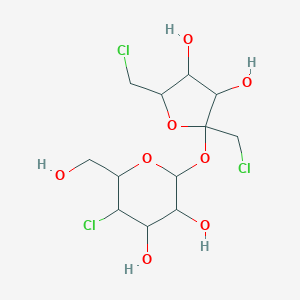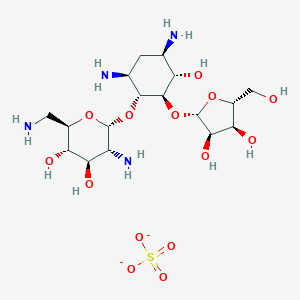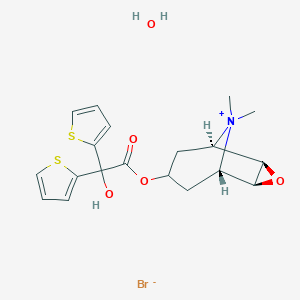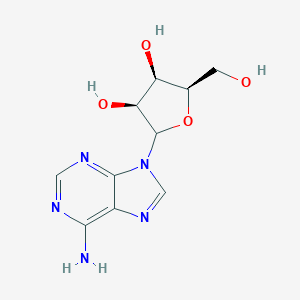
Vidarabine
Vue d'ensemble
Description
Vidarabine, également connu sous le nom de 9-β-D-arabinofuranosyladenine, est un composé antiviral qui a été synthétisé pour la première fois dans les années 1960. Il s'agit d'un analogue nucléosidique de l'adénosine, où le D-ribose est remplacé par le D-arabinose. This compound est principalement utilisé pour traiter les infections causées par le virus de l'herpès simplex et le virus varicelle-zona .
Mécanisme D'action
Target of Action
Vidarabine is a synthetic purine nucleoside analogue with in vitro and in vivo inhibitory activity against herpes simplex virus types 1 (HSV-1), 2 (HSV-2), and varicella-zoster virus (VZV) . The inhibitory activity of this compound is highly selective due to its affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV .
Mode of Action
This compound works by interfering with the synthesis of viral DNA . It is a nucleoside analog and therefore has to be phosphorylated to be active . This is a three-step process in which this compound is sequentially phosphorylated by kinases to the triphosphate ara-ATP . This is the active form of this compound and is both an inhibitor and a substrate of viral DNA polymerase . When used as a substrate for viral DNA polymerase, ara-ATP competitively inhibits dATP leading to the formation of ‘faulty’ DNA .
Biochemical Pathways
The biochemical pathway affected by this compound involves the inhibition of viral DNA replication . This compound triphosphate stops the DNA replication of herpes virus by being incorporated into the DNA strand and preventing the formation of phosphodiester bridges between bases . This ultimately leads to destabilization of the viral DNA strands .
Pharmacokinetics
The pharmacokinetics of this compound involves its conversion into an active metabolite that can cross the blood-brain barrier (BBB) . It has a half-life of 60 minutes, and its solubility is 0.05% . These properties impact the bioavailability of this compound in the body.
Result of Action
The result of this compound’s action is the inhibition of viral DNA replication, leading to the destabilization of the viral DNA strands . This prevents the virus from replicating and spreading, thereby helping to control the infection.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of the enzyme thymidine kinase, encoded by HSV and VZV, is crucial for the conversion of this compound into its active form Therefore, the efficacy of this compound can be influenced by the presence or absence of this enzyme in the environment
Applications De Recherche Scientifique
Vidarabine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside analogs and their interactions with enzymes.
Biology: this compound is employed in studies related to viral replication and inhibition.
Medicine: It is used to treat viral infections such as herpes simplex and varicella-zoster. .
Industry: this compound is produced on an industrial scale for pharmaceutical applications.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Vidarabine peut être synthétisé par des méthodes chimiques et enzymatiques. La synthèse chimique implique la réaction de l'arabinosyluracile avec l'adénine. Ce processus nécessite généralement l'utilisation de phosphorylases et de conditions de réaction spécifiques telles qu'un tampon phosphate, un pH de 7,5 et une température de 25 °C .
Méthodes de Production Industrielle : Dans les milieux industriels, la synthèse de this compound est souvent réalisée à l'aide d'un bioréacteur à flux continu. Cette méthode utilise des enzymes immobilisées telles que la uridine phosphorylase provenant de Clostridium perfringens et la purine nucléoside phosphorylase provenant d'Aeromonas hydrophila. Le processus à flux continu permet une production efficace avec une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de Réactions : Vidarabine subit plusieurs types de réactions chimiques, notamment la phosphorylation, l'oxydation et la substitution.
Réactifs et Conditions Communes :
Phosphorylation : this compound est phosphorylé séquentiellement par des kinases pour former du this compound monophosphate, diphosphate et triphosphate.
Principaux Produits :
This compound Triphosphate : C'est la forme active du this compound qui inhibe l'ADN polymérase virale.
4. Applications de la Recherche Scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les analogues nucléosidiques et leurs interactions avec les enzymes.
Biologie : this compound est utilisé dans des études relatives à la réplication et à l'inhibition virales.
Médecine : Il est utilisé pour traiter les infections virales telles que l'herpès simplex et la varicelle-zona. .
Industrie : this compound est produit à l'échelle industrielle pour des applications pharmaceutiques.
5. Mécanisme d'Action
This compound agit en interférant avec la synthèse de l'ADN viral. Il est phosphorylé en sa forme active, le this compound triphosphate, qui agit à la fois comme un inhibiteur et un substrat pour l'ADN polymérase virale. Cela conduit à la formation d'ADN défectueux et inhibe finalement la réplication virale .
Comparaison Avec Des Composés Similaires
Vidarabine est souvent comparé à d'autres analogues nucléosidiques tels que la cytarabine et l'adénosine :
Cytarabine : Comme le this compound, la cytarabine est utilisée comme agent antiviral et anticancéreux.
Adénosine : this compound est un stéréoisomère de l'adénosine, la principale différence étant la partie sucre.
L'unicité de this compound réside dans sa capacité à traverser la barrière hémato-encéphalique et son activité spécifique contre les virus de l'herpès, ce qui en fait un composé précieux en thérapie antivirale .
Propriétés
IUPAC Name |
(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-UHTZMRCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Record name | VIDARABINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21218 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873976 | |
| Record name | Adenine 9-beta-D-arabinofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vidarabine is a white to off-white crystalline powder. (NTP, 1992), Solid | |
| Record name | VIDARABINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21218 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vidarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992), The monohydrate occurs as a white, crystalline powder and has a solubility of approximately 0.45 mg/mL in water at 25 °C. /Vidarabine monohydrate/, 1.40e+01 g/L | |
| Record name | SID47193870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | VIDARABINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21218 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VIDARABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6514 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vidarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Vidarabine stops replication of herpes viral DNA in 2 ways: 1) competitive inhibition of viral DNA polymerase, and consequently 2) incorporation into and termination of the growing viral DNA chain. Vidarabine is sequentially phosphorylated by kinases to the triphosphate ara-ATP, which is the active form of vidarabine that acts as both an inhibitor and a substrate of viral DNA polymerase. By acting as a substrate for viral DNA polymerase, ara-ATP competitively inhibits dATP leading to the formation of ‘faulty’ DNA. Ara-ATP can also be incorporated into the DNA strand to replace many of the adenosine bases, resulting in the disruption of DNA synthesis., The antiviral mechanism of action has not been established. Vidarabine appears to interfere with the early steps of viral DNA synthesis., The antiviral mechanism of vidarabine is incompletely understood, but vidarabine is an inhibitor of viral DNA synthesis. Cellular enzymes phosphorylate vidarabine to the triphosphate, which inhibits viral DNA polymerase activity in a manner that is competitive with deoxyadenosine triphosphate. Vidarabine triphosphate is incorporated into both cellular and viral DNA, where it may act as a chain terminator. Vidarabine triphosphate also inhibits ribonucleoside reductase, RNA polyadenylation, and S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in transmethylation reactions. | |
| Record name | Vidarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00194 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VIDARABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6514 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from water, Needles from water | |
CAS No. |
5536-17-4, 24356-66-9 | |
| Record name | VIDARABINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21218 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vidarabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5536-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vidarabine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005536174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vidarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00194 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vidarabine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Purin-6-amine, 9-.beta.-D-arabinofuranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenine 9-beta-D-arabinofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vidarabine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VIDARABINE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XQD2MEW34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VIDARABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6514 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vidarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
500 to 518 °F (NTP, 1992), 257.0-257.5 °C (0.4 H2O), 257.00 °C. @ 760.00 mm Hg | |
| Record name | VIDARABINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21218 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VIDARABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6514 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vidarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of vidarabine against DNA viruses?
A1: this compound, a purine nucleoside analog, exerts its antiviral effect by inhibiting viral DNA polymerase. [, , , ] Once inside the cell, this compound is phosphorylated to its active metabolite, this compound triphosphate. This metabolite competes with deoxyadenosine triphosphate for incorporation into viral DNA. Due to its structural difference from deoxyadenosine, this compound triphosphate incorporation disrupts further DNA synthesis, effectively halting viral replication. [, , ]
Q2: Does this compound affect the synthesis of viral proteins?
A2: Yes, this compound has been shown to inhibit viral protein synthesis in a dose-dependent manner. Interestingly, the degree of inhibition varies for different viral proteins. [] This suggests a certain level of specificity in this compound's action on viral protein synthesis, beyond just its effect on DNA replication.
Q3: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C10H13N5O4. Its molecular weight is 267.24 g/mol. []
Q4: What is a limiting factor of this compound's clinical use?
A5: this compound's poor solubility requires continuous intravenous infusion of relatively large volumes, limiting its practicality. [, ]
Q5: Has there been research into alternative formulations of this compound?
A6: Yes, research has explored this compound 5′-monophosphate as an alternative. It offers higher solubility and the possibility of intermittent intramuscular or intravenous administration. Pharmacokinetic studies indicate similar metabolism and antiviral activity compared to this compound. [, , ]
Q6: How is this compound metabolized in the body?
A7: this compound is rapidly metabolized to arabinosyl hypoxanthine, its primary metabolite found in plasma. [, , , , , ]
Q7: Does plasma exchange significantly affect this compound levels?
A8: Studies indicate that while a portion of this compound and its metabolite, arabinosyl hypoxanthine, are removed during plasma exchange, it doesn't necessitate dosage adjustments. This is because the procedure removes a relatively small fraction compared to the total daily administered dose. [, ]
Q8: Does this compound cross the blood-brain barrier?
A9: Yes, arabinosyl hypoxanthine, the primary metabolite of this compound, demonstrates good penetration into the cerebrospinal fluid, indicating the drug can reach the central nervous system. []
Q9: What types of viral infections have been studied with this compound treatment?
A10: this compound has been studied in various models for treating infections caused by herpes simplex virus (HSV), varicella-zoster virus (VZV), cytomegalovirus (CMV), adenovirus, and human papillomavirus (HPV). [, , , , , , , , , , , , , , , , , , , ]
Q10: How effective is this compound in treating herpes simplex encephalitis (HSE)?
A12: Clinical trials comparing this compound to acyclovir in treating HSE found acyclovir to be more effective, with lower mortality and morbidity rates. [, ]
Q11: How does the efficacy of this compound compare to acyclovir in treating varicella-zoster virus (VZV) infections in immunocompromised patients?
A13: Acyclovir appears to be more effective than this compound for VZV infections in immunocompromised patients, leading to faster healing, reduced viral shedding, and fewer complications. [, ]
Q12: What is a major limitation of this compound in terms of its physicochemical properties?
A15: this compound's poor water solubility poses a significant challenge for its formulation and administration. [, , ]
Q13: What are some potential alternatives to this compound for treating herpesvirus infections?
A16: Acyclovir is considered a more effective alternative for many herpesvirus infections, particularly HSV encephalitis. Other nucleoside analogs, such as ganciclovir, foscarnet, and brivudine, have also shown efficacy against specific herpesvirus infections and could be considered alternatives depending on the specific clinical context. [, , , , , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


